
N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl group substituted with a dimethylamino group, a thiazole ring substituted with a pyridin-4-ylmethylthio group, and an acetamide moiety. Its intricate structure suggests potential utility in chemical synthesis, biological research, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the reaction of 2-aminothiazole with an appropriate halide under basic conditions to introduce the pyridin-4-ylmethylthio group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The thiazole ring can be reduced to form thiol derivatives.
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Phenolic derivatives, quinones.
Reduction Products: Thiol derivatives, aminothiols.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: Its biological activity can be explored for potential use as a drug or therapeutic agent.
Medicine: The compound may have pharmacological properties that could be harnessed for the development of new medications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to biological effects. Further research would be needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group.
Thiazole derivatives: Compounds containing thiazole rings with various substituents.
Acetamide derivatives: Compounds with acetamide groups.
Uniqueness: N-(4-(dimethylamino)phenyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide is unique due to its combination of functional groups and structural complexity. This combination may confer unique chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-23(2)17-5-3-15(4-6-17)21-18(24)11-16-13-26-19(22-16)25-12-14-7-9-20-10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSWRSAGRRPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
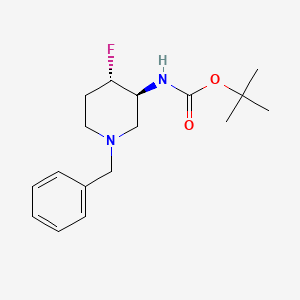
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B2780480.png)
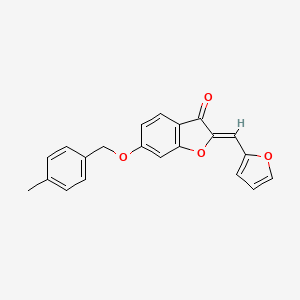
![N-(1-cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2780487.png)

![1-(benzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2780489.png)

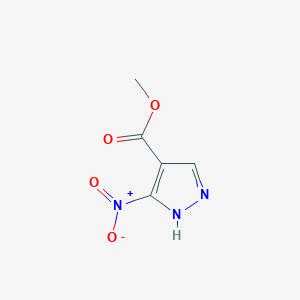
![3-[1-(1H-Pyrazole-5-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2780492.png)
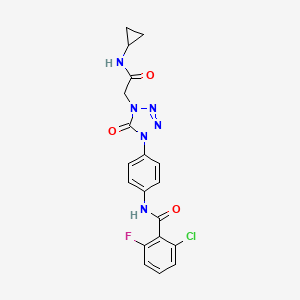
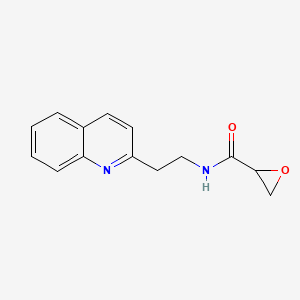
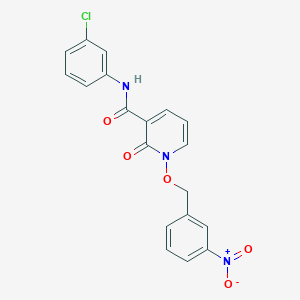
![Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2780501.png)
![4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole](/img/structure/B2780502.png)
